

Application Notes and Protocols: Preparation of VO-Ohpic Trihydrate Stock Solution in DMSO

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VO-Ohpic trihydrate is a potent and specific inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt/mTOR signaling pathway.[1][2] By inhibiting PTEN's lipid phosphatase activity with an IC50 value in the low nanomolar range (typically reported as 35-46 nM), VO-Ohpic trihydrate effectively increases cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of downstream signaling cascades.[1][3][4][5] This activity makes it a valuable tool for studying the physiological and pathological roles of the PTEN/Akt pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] This document provides detailed protocols for the preparation of VO-Ohpic trihydrate stock solutions using dimethyl sulfoxide (DMSO) for in vitro and in vivo research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for **VO-Ohpic trihydrate** relevant to the preparation and use of stock solutions.



Parameter	Value	Source(s)
CAS Number	476310-60-8	[1][6]
Molecular Weight	~415.20 g/mol (trihydrate)	[1][3][6]
IC50 (PTEN)	35 - 46 nM	[1][3][4][5]
Solubility in DMSO	≥50 mg/mL (120.42 mM) to 83 mg/mL (199.9 mM)	[1][3][7]
Solubility in Water	Insoluble	[1][3]
Recommended Storage (Powder)	-20°C for up to 3 years	[3][7]
Recommended Storage (Stock Solution in DMSO)	-20°C for 1 month or -80°C for 6 months	[3][4]

Experimental Protocols In Vitro Stock Solution Preparation

This protocol describes the preparation of a high-concentration stock solution of **VO-Ohpic trihydrate** in DMSO for use in cell-based assays.

Materials:

- VO-Ohpic trihydrate powder
- Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Optional: Water bath or sonicator

Protocol:



- Pre-warm DMSO: Briefly warm the anhydrous DMSO to room temperature. It is critical to use fresh, high-quality DMSO as moisture can reduce the solubility of **VO-Ohpic trihydrate**.[1]
- Weighing the Compound: Carefully weigh the desired amount of VO-Ohpic trihydrate powder in a sterile microcentrifuge tube.
- Adding DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube
 to achieve the desired stock concentration (e.g., 10 mM, 25 mM, or 50 mM). Refer to the
 table above for solubility information. For example, to prepare a 10 mM stock solution, add
 approximately 2.41 mL of DMSO to 10 mg of VO-Ohpic trihydrate.
- Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied to aid the process.[8]
- Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[4][9]
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

In Vivo Formulation Preparation

For animal studies, a co-solvent system is often required to maintain the solubility of **VO-Ohpic trihydrate** in an aqueous solution suitable for injection. The following is a common protocol for preparing an in vivo formulation.

Materials:

- VO-Ohpic trihydrate DMSO stock solution (e.g., 25 mg/mL)
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% sodium chloride in sterile water)

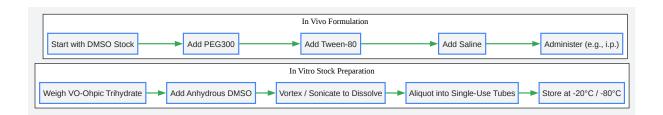


Sterile tubes

Protocol:

- Prepare the Co-solvent Mixture: In a sterile tube, add the solvents in the following order, ensuring each component is fully mixed before adding the next:
 - 10% DMSO (from your prepared stock solution)
 - o 40% PEG300
 - 5% Tween-80
- Add Saline: Slowly add 45% sterile saline to the co-solvent mixture while vortexing to create a clear, homogenous solution.
- Final Concentration: This protocol typically yields a clear solution with a VO-Ohpic trihydrate solubility of ≥2.5 mg/mL.[3][4] The final concentration of the drug can be adjusted by varying the concentration of the initial DMSO stock solution.
- Administration: The prepared formulation is typically administered via intraperitoneal (i.p.)
 injection.[1][4]

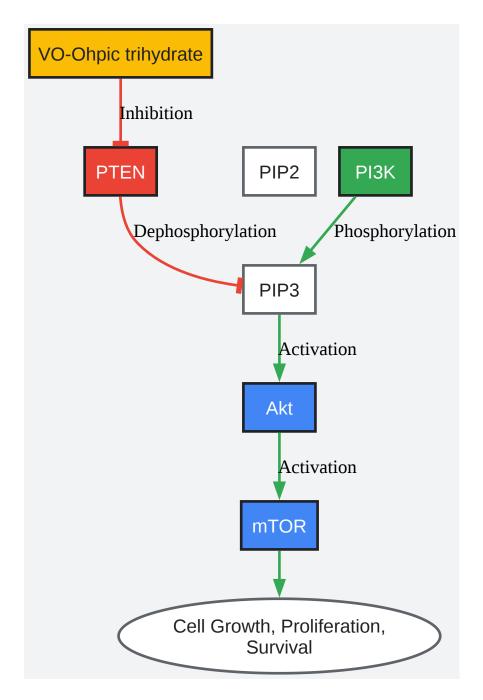
Visualizations



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Caption: Experimental workflow for preparing **VO-Ohpic trihydrate** solutions.



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Caption: Simplified signaling pathway of **VO-Ohpic trihydrate** action.

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